7-Oxo-7H-dibenzo[de,g]quinoline
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Overview
Description
7-Oxo-7H-dibenzo[de,g]quinoline is a heterocyclic aromatic compound that belongs to the family of quinoline derivatives. This compound is characterized by its fused ring structure, which includes two benzene rings and a quinoline moiety. The presence of a keto group at the 7th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-dibenzo[de,g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyquinolines .
Scientific Research Applications
7-Oxo-7H-dibenzo[de,g]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Oxo-7H-dibenzo[de,g]quinoline exerts its effects involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to cytotoxic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-7H-dibenzo[de,h]quinoline: Similar structure but with different ring fusion.
7-Hydroxy-7H-dibenzo[de,g]quinoline: Contains a hydroxyl group instead of a keto group.
7-Amino-7H-dibenzo[de,g]quinoline: Contains an amino group at the 7th position.
Uniqueness
7-Oxo-7H-dibenzo[de,g]quinoline is unique due to its specific ring structure and the presence of the keto group, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .
Properties
CAS No. |
38750-39-9 |
---|---|
Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C16H9NO/c18-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-17-15(16)14(10)12/h1-9H |
InChI Key |
GHWKWAMIXPOYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=NC=C4)C2=O |
Key on ui other cas no. |
38750-39-9 |
Origin of Product |
United States |
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